3-Fluorophenmetrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

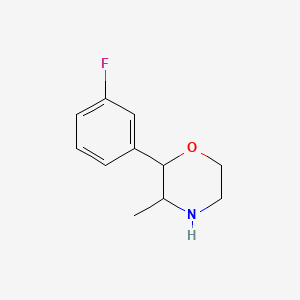

2-(3-fluorophenyl)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYVKJAQSJCYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032414 | |

| Record name | 3-Fluorophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350768-28-3 | |

| Record name | 2-(3-Fluorophenyl)-3-methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350768-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350768283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUOROPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEV6RF569G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Fluorophenmetrazine (3-FPM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacology of 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenylmorpholine class. The information is compiled from publicly available scientific literature and is intended for a professional audience engaged in research and drug development.

Chemical Structure and Identification

This compound (3-FPM) is a fluorinated analog of phenmetrazine.[1] Its core structure consists of a morpholine (B109124) ring substituted with a methyl group at the 3-position and a 3-fluorophenyl group at the 2-position.[1][2]

-

IUPAC Name: 2-(3-fluorophenyl)-3-methylmorpholine[3]

-

Molecular Formula: C₁₁H₁₄FNO[3]

-

SMILES: CC1C(OCCN1)C2=CC(=CC=C2)F[3]

Stereoisomerism

3-FPM possesses two chiral centers at the C2 and C3 positions of the morpholine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other, commonly referred to as the cis and trans isomers relative to the orientation of the phenyl and methyl groups.[4]

The four stereoisomers are:

-

(2R, 3R)-2-(3-fluorophenyl)-3-methylmorpholine

-

(2S, 3S)-2-(3-fluorophenyl)-3-methylmorpholine

-

(2R, 3S)-2-(3-fluorophenyl)-3-methylmorpholine

-

(2S, 3R)-2-(3-fluorophenyl)-3-methylmorpholine

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair (the trans racemate), while the (2R, 3S) and (2S, 3R) isomers form the other (the cis racemate).

References

The Pharmacological Profile of 3-Fluorophenmetrazine (3-FPM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenylmorpholine class, has emerged as a novel psychoactive substance. Structurally analogous to phenmetrazine, 3-FPM primarily functions as a norepinephrine-dopamine releasing agent (NDRA) with additional activity as a reuptake inhibitor for these catecholamines.[1][2][3] Its selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters over the serotonin (B10506) transporter is a key feature of its pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of 3-FPM, including its mechanism of action, receptor binding affinities, and in vitro and in vivo data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and drug development efforts.

Introduction

This compound (3-FPM), also known as PAL-593, is a fluorinated analog of phenmetrazine, a stimulant that was previously used as an anorectic.[1][2] As a member of the phenylmorpholine class, it shares structural similarities with other stimulants that interact with the monoamine transporter system. The introduction of a fluorine atom at the 3-position of the phenyl ring modifies its pharmacological properties, leading to a distinct profile of activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document serves as an in-depth technical resource on the pharmacology of 3-FPM.

Pharmacological Data

The primary mechanism of action of 3-FPM is the release and reuptake inhibition of dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[1][2][3]

Table 1: In Vitro Monoamine Transporter Activity of this compound

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| Release (EC₅₀, nM) | 43 | 30 | 2558 | [1][3] |

| Uptake Inhibition (IC₅₀, µM) | < 2.5 | < 2.5 | > 80 | [1] |

EC₅₀ (Half-maximal effective concentration) for releasing activity. Lower values indicate greater potency. IC₅₀ (Half-maximal inhibitory concentration) for uptake inhibition. Lower values indicate greater potency.

Mechanism of Action

3-FPM exerts its stimulant effects through a dual mechanism at the presynaptic terminals of dopaminergic and noradrenergic neurons. It acts as a substrate for DAT and NET, leading to a reversal of the normal transporter function and subsequent release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[1][3] Additionally, it inhibits the reuptake of these neurotransmitters from the synapse, further increasing their extracellular concentrations.[1] This combined action results in enhanced stimulation of postsynaptic dopamine and norepinephrine receptors.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This protocol outlines a method to determine the IC₅₀ values of 3-FPM for the inhibition of dopamine, norepinephrine, and serotonin transporters expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Assay buffer (e.g., Krebs-Henseleit buffer)

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Non-labeled 3-FPM

-

Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT)

-

96-well cell culture plates

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach a suitable confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of 3-FPM or a known inhibitor (for non-specific uptake determination) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) to allow for substrate uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the concentration of 3-FPM using non-linear regression analysis.

In Vitro Metabolism using Human CYP Isoenzymes

Studies have shown that 3-FPM undergoes metabolism in humans, with the primary routes being N-oxidation and aryl hydroxylation followed by O-methylation.[4] The main cytochrome P450 (CYP) isoenzymes involved are CYP2A6, CYP2B6, and CYP3A4.[3]

Objective: To identify the metabolites of 3-FPM and the specific CYP isoenzymes responsible for its metabolism.

Materials:

-

Human liver microsomes or recombinant human CYP isoenzymes (e.g., CYP2A6, CYP2B6, CYP3A4)

-

This compound

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer)

-

LC-MS/MS system for metabolite identification and quantification

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing the human liver microsomes or recombinant CYP isoenzymes, 3-FPM, and the NADPH regenerating system in the incubation buffer.

-

Incubation: Incubate the mixtures at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites of 3-FPM.

-

Data Analysis: Compare the metabolite profiles generated by different recombinant CYP isoenzymes to determine the contribution of each isoenzyme to the metabolism of 3-FPM.

Conclusion

This compound is a potent norepinephrine-dopamine releasing agent and reuptake inhibitor with a distinct pharmacological profile characterized by its selectivity for catecholamine transporters. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. Further in-depth studies are necessary to fully elucidate its therapeutic potential and safety profile. The provided methodologies can serve as a starting point for the continued investigation of 3-FPM and its analogs.

References

3-Fluorophenmetrazine (3-FPM): A Comprehensive Analysis of its Interaction with Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenmetrazine (3-FPM), a derivative of the anorectic compound phenmetrazine, has emerged as a novel psychoactive substance (NPS) with stimulant properties.[1][2] This technical guide provides an in-depth examination of the mechanism of action of 3-FPM at the core of its psychoactive effects: its interaction with the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Through a systematic review of existing research, this document details the quantitative pharmacology of 3-FPM, outlines the experimental protocols used for its characterization, and visualizes its molecular and systemic interactions. The data presented herein reveal 3-FPM to be a potent and selective catecholamine-releasing agent, a characteristic that underpins its stimulant profile and potential for abuse.

Introduction

The continuous emergence of novel psychoactive substances presents a significant challenge to public health and a complex area of study for neuropharmacologists. This compound (3-FPM) is a fluorinated analog of phenmetrazine, a once-marketed stimulant.[3][4] Understanding the precise molecular mechanisms of these new compounds is crucial for predicting their physiological and psychological effects, assessing their abuse potential, and developing potential therapeutic interventions. This whitepaper focuses on the primary pharmacological action of 3-FPM: its modulation of monoamine transporter function. Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby controlling the magnitude and duration of monoaminergic signaling.

Quantitative Pharmacology of 3-FPM at Monoamine Transporters

In vitro studies have consistently demonstrated that 3-FPM is a potent ligand for the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. Its primary mechanism of action is characterized by the inhibition of monoamine uptake and the induction of transporter-mediated efflux (release) of neurotransmitters.

Monoamine Uptake Inhibition

3-FPM potently inhibits the uptake of dopamine and norepinephrine, with potencies comparable to that of cocaine. Its effect on serotonin uptake is considerably weaker.

| Transporter | IC50 (μM) | Reference |

| Dopamine Transporter (DAT) | < 2.5 | [1][2] |

| Norepinephrine Transporter (NET) | < 2.5 | [1][2] |

| Serotonin Transporter (SERT) | > 80 | [1][2] |

Monoamine Release

3-FPM acts as a substrate for monoamine transporters, inducing their reversal and promoting the release of dopamine and norepinephrine from presynaptic terminals. This action is characteristic of amphetamine-like stimulants.

| Transporter | EC50 (nM) for Release | Reference |

| Dopamine Transporter (DAT) | 43 | [3][5] |

| Norepinephrine Transporter (NET) | 30 | [3][5] |

| Serotonin Transporter (SERT) | 2558 | [3][5] |

Experimental Protocols

The characterization of 3-FPM's interaction with monoamine transporters has been achieved through a series of established in vitro assays.

Transporter-Mediated Uptake Inhibition Assays

These assays are performed to determine the potency of a compound in blocking the reuptake of neurotransmitters.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[1]

-

Radioligand: A radiolabeled substrate, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, is used to measure transporter activity.

-

Procedure:

-

Cells are cultured to confluence in appropriate media.

-

On the day of the experiment, the growth medium is removed, and cells are washed with a buffer solution.

-

Cells are then incubated with varying concentrations of 3-FPM.

-

The radiolabeled substrate is added, and the incubation continues for a specific period.

-

Uptake is terminated by washing the cells with ice-cold buffer.

-

The amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

Monoamine Release Assays

These experiments assess the ability of a compound to induce the efflux of neurotransmitters from presynaptic terminals.

-

Preparation: Synaptosomes are prepared from the brains of rats.[2]

-

Radiolabeling: Synaptosomes are preloaded with a radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Procedure:

-

The preloaded synaptosomes are washed to remove excess radiolabel.

-

The synaptosomes are then exposed to various concentrations of 3-FPM.

-

The amount of radioactivity released into the supernatant is measured at specific time points.

-

EC50 values are determined by analyzing the concentration-dependent release of the radiolabel.

-

Visualizations

Mechanism of Action of 3-FPM at the Dopaminergic Synapse

Caption: Mechanism of 3-FPM at the dopaminergic synapse.

Experimental Workflow for Uptake Inhibition Assay

Caption: Workflow for monoamine uptake inhibition assay.

Signaling Pathway Overview

Caption: Overview of the signaling pathway initiated by 3-FPM.

Conclusion

The available scientific evidence robustly characterizes this compound as a potent and selective substrate-type releaser at the dopamine and norepinephrine transporters.[4] Its mechanism of action, involving both the inhibition of monoamine reuptake and the induction of neurotransmitter release, is consistent with its classification as a psychostimulant.[6] The pronounced selectivity for catecholamine transporters over the serotonin transporter likely contributes to its specific pharmacological profile. This in-depth guide provides a foundational understanding of 3-FPM's core pharmacology, which is essential for the scientific and drug development communities in the ongoing effort to characterize and respond to the challenges posed by novel psychoactive substances. Further research is warranted to fully elucidate the in vivo effects and long-term consequences of 3-FPM use.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluorophenmetrazine (3-FPM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenmetrazine (3-FPM), also known by its chemical name 2-(3-fluorophenyl)-3-methylmorpholine and research code PAL-593, is a novel stimulant of the phenylmorpholine class.[1][2] It is a derivative of phenmetrazine, a stimulant that was clinically used as an anorectic in the 1950s but was later withdrawn due to its potential for abuse.[1][3] 3-FPM has emerged in the online research chemical market in recent years, prompting interest in its pharmacological and toxicological profile.[1][4] This document provides a comprehensive technical overview of 3-FPM, summarizing its chemical properties, pharmacology, pharmacokinetics, and known effects, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

3-FPM is a synthetic molecule belonging to the amphetamine family.[1] It possesses two chiral centers, leading to the possibility of four stereoisomers and two racemic mixtures (cis- and trans-).[2]

| Property | Value | Reference |

| IUPAC Name | 2-(3-fluorophenyl)-3-methylmorpholine; hydrochloride | [2] |

| Other Names | 3F-Phenmetrazine, PAL-593 | [1] |

| Molecular Formula | C11H14FNO | [2] |

| Molecular Weight | 195.23 g/mol | [2] |

| Physical Appearance | White, solid, crystalline powder. Also found in yellow, blue, or green pellets. | [2] |

| Boiling Point | 280.6 °C ± 35.0 °C at 760 mmHg | [2] |

Synthesis

A common synthetic route for 3-FPM is adapted from the method described by Blough et al.[2] The process involves several key steps starting from a fluoropropiophenone starting material.[2]

General Synthesis Workflow

References

In Vitro Activity of 3-Fluorophenmetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analog of phenmetrazine. It has emerged as a novel psychoactive substance, leading to a demand for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth overview of the in vitro activity of 3-FPM, focusing on its interactions with monoamine transporters. The information presented herein is intended to support research, drug development, and harm reduction efforts.

Core Mechanism of Action

This compound primarily acts as a monoamine releasing agent, with a mechanism of action similar to that of amphetamine.[1] It functions as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a much lesser extent, the serotonin (B10506) transporter (SERT).[2][3] By acting as a substrate, 3-FPM is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and induces a reversal of the transporter's function, leading to the non-vesicular release (efflux) of dopamine and norepinephrine into the synaptic cleft.[3][4]

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative parameters of 3-FPM's in vitro activity at human monoamine transporters. It is important to note that while IC50 values, which measure the concentration of a substance required to inhibit a biological process by 50%, are available, specific binding affinity constants (Ki values) for this compound at monoamine transporters have not been reported in the reviewed scientific literature.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Source |

| EC50 (Monoamine Release) | 43 nM | 30 nM | 2558 nM | [3] |

| IC50 (Uptake Inhibition) | < 2.5 µM | < 2.5 µM | > 80 µM | [2][3] |

| Binding Affinity (Ki) | Not Reported | Not Reported | Not Reported |

EC50: Half-maximal effective concentration for monoamine release. IC50: Half-maximal inhibitory concentration for monoamine uptake.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

Monoamine Uptake Inhibition Assay in HEK293 Cells

This assay determines the potency of a compound to inhibit the reuptake of monoamines into cells expressing the respective transporters.

Cell Culture and Plating:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Cells are seeded into 96-well plates and grown to near confluence.

Assay Procedure:

-

On the day of the experiment, the growth medium is aspirated, and the cells are washed with a Krebs-HEPES buffer (KHB).

-

Cells are pre-incubated with varying concentrations of 3-FPM or a reference compound (e.g., cocaine) in KHB for a specified time (e.g., 10-30 minutes) at 37°C.

-

A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate uptake.

-

The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) at 37°C.

-

Uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition at each concentration of 3-FPM is calculated relative to the control (vehicle-treated) wells.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of pre-loaded monoamines from isolated nerve terminals.

Synaptosome Preparation:

-

Whole brains are rapidly dissected from rats and homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

-

The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

Assay Procedure:

-

Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation at 37°C.

-

After loading, the synaptosomes are washed to remove excess extracellular radiolabel.

-

The pre-loaded synaptosomes are then exposed to varying concentrations of 3-FPM or a reference releasing agent (e.g., amphetamine).

-

The incubation is carried out for a defined period (e.g., 10-30 minutes) at 37°C.

-

The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

The amount of radioactivity released into the supernatant is quantified by scintillation counting.

Data Analysis:

-

Basal release is measured in the absence of any test compound.

-

The amount of release is expressed as a percentage of the total radioactivity present in the synaptosomes.

-

EC50 values are calculated from the concentration-response curves using non-linear regression.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the proposed signaling pathway for 3-FPM-induced monoamine release and a typical experimental workflow for its in vitro characterization.

Caption: Proposed signaling pathway for 3-FPM-induced monoamine release.

Caption: General experimental workflow for in vitro characterization.

Conclusion

The in vitro data clearly indicate that this compound is a potent and efficacious releaser of dopamine and norepinephrine, with significantly less activity at the serotonin transporter. Its mechanism of action as a substrate for monoamine transporters is consistent with that of other amphetamine-like stimulants. This technical guide provides a foundational understanding of the in vitro pharmacology of 3-FPM, which is crucial for predicting its physiological and psychoactive effects, as well as its potential for abuse and toxicity. Further research, particularly to determine its binding affinities (Ki values) and to further elucidate the intracellular signaling pathways involved in its action, is warranted.

References

An In-Depth Technical Guide to the Metabolism and Metabolite Identification of 3-Fluorophenmetrazine (3-FPM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development professionals exploring its pharmacological profile. This technical guide provides a comprehensive overview of the metabolism of 3-FPM, detailing its biotransformation pathways, identifying its major metabolites, and outlining the experimental protocols for their detection and quantification. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound, a fluorinated analog of phenmetrazine, acts as a norepinephrine-dopamine releasing agent.[1][2] Its psychoactive effects have led to its use as a recreational drug, making the characterization of its metabolism and the identification of its metabolites a priority for forensic and clinical laboratories. This guide synthesizes the current scientific knowledge on the biotransformation of 3-FPM in humans and other species.

Metabolic Pathways

The metabolism of 3-FPM is extensive, involving a variety of Phase I and Phase II reactions. The primary metabolic pathways include N-oxidation, aryl hydroxylation with subsequent O-methylation, alkyl hydroxylation, oxidation, and the degradation of the ethyl-bridge.[1][3][4] Further conjugation through glucuronidation and sulfation also occurs.[3][4]

In humans, the major excretion products are the unchanged parent drug and its N-oxide.[3][5] In contrast, studies in rats have shown that aryl hydroxylated metabolites are more predominant.[5] The cytochrome P450 (CYP) isoenzymes CYP2A6, CYP2B6, and CYP3A4 have been identified as the main enzymes involved in the Phase I metabolism of 3-FPM.[5]

Key Metabolites

The principal metabolites of 3-FPM identified in biological samples are:

-

This compound N-Oxide: A major metabolite in humans.

-

Aryl-hydroxylated 3-FPM: More prominent in rats, this involves the addition of a hydroxyl group to the fluorophenyl ring.

-

O/N-bis-dealkylated metabolite: Formed through the degradation of the ethyl-bridge.[3]

-

Oxidative ring opening product: 2-amino-1-(3-fluorophenyl)propan-1-ol (B13285757) has been identified and noted for its long detection window.[6]

-

Glucuronide and Sulfate Conjugates: Phase II metabolites formed by the conjugation of Phase I metabolites.

The metabolic pathway of 3-FPM can be visualized as follows:

Quantitative Data

The following tables summarize the available quantitative data for 3-FPM in various biological matrices.

Table 1: Pharmacokinetic Parameters of 3-FPM (Controlled Self-Experiment)

| Parameter | Value | Reference |

| Cmax (serum) | 210 ng/mL | [6] |

| tmax (serum) | 2.5 hours | [6] |

| Elimination Half-life | ~8.8 hours | [6] |

| Volume of Distribution | ~4.0 L (0.053 L/kg) | [6] |

| Detection Window (Serum) | Up to 82 hours | [6] |

| Detection Window (Urine) | Up to 116 hours | [6] |

| Detection Window (Oral Fluid) | Up to 55 hours | [6] |

Table 2: 3-FPM Concentrations in Biological Samples from Intoxication Cases

| Matrix | Concentration Range | Context | Reference |

| Serum | 2.7 - 1416 ng/mL | Non-fatal intoxications | [6] |

| Urine | 1.0 - 6857 µ g/mmol creatinine | Non-fatal intoxications | [6] |

| Peripheral Blood (femoral) | 2.4 mg/L | Fatal intoxication | [7] |

| Central Blood (aortic) | 2.6 mg/L | Fatal intoxication | [7] |

Experimental Protocols

The identification and quantification of 3-FPM and its metabolites are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A crucial step in the analysis of 3-FPM from biological matrices is the extraction and purification of the analytes. Solid-phase extraction (SPE) is a commonly employed technique.

4.1.1. Solid-Phase Extraction (SPE) Protocol for Biological Matrices

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol, deionized water, phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0), acetate buffer

-

Elution solvent (e.g., a mixture of acetone (B3395972) and chloroform (B151607) or other suitable organic solvents)

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Sample Pretreatment: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave glucuronide conjugates.[8] For plasma/serum, protein precipitation may be performed prior to SPE. Adjust the pH of the sample as required for optimal retention on the SPE sorbent.

-

Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol, deionized water, and a buffer (e.g., phosphate buffer) through it.[9]

-

Sample Loading: Apply the pretreated sample to the conditioned SPE cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. This may include deionized water, a mild buffer (e.g., acetate buffer), and a weak organic solvent (e.g., methanol).[9]

-

Elution: Elute the analytes of interest using an appropriate organic solvent or solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Analytical Instrumentation

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of 3-FPM and its metabolites.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 or phenyl-hexyl column is often used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with formic acid).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed for targeted quantification.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the analysis of 3-FPM, often requiring derivatization for polar metabolites.

GC-MS Parameters for 3-FPM:

-

Column: A non-polar capillary column such as a HP-5MS is suitable.

-

Carrier Gas: Helium.

-

Injector Temperature: Typically around 280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.[10]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a mass scan range appropriate for the target analytes (e.g., 30-550 amu).[10]

Metabolite Identification

The identification of unknown metabolites relies on a combination of chromatographic retention time and mass spectral data. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are used to obtain structural information through the fragmentation patterns of the metabolite ions. For glucuronide conjugates, characteristic neutral losses corresponding to the glucuronic acid moiety can be monitored.[11]

Conclusion

The metabolism of 3-FPM is a complex process involving multiple enzymatic pathways, leading to the formation of a variety of Phase I and Phase II metabolites. The unchanged parent compound and its N-oxide are the primary metabolites found in human urine. This guide provides a foundational understanding of 3-FPM metabolism and the analytical methodologies required for the identification and quantification of its metabolites in biological samples. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and analytical chemistry. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of all major metabolites.

References

- 1. agilent.com [agilent.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Drug-Toxicity Involving Novel Psychoactive Substances, this compound and U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kurabiotech.com [kurabiotech.com]

- 9. benchchem.com [benchchem.com]

- 10. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluorophenmetrazine (3-FPM): A Technical Whitepaper on a Fluorinated Phenmetrazine Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analogue of phenmetrazine.[1][2] First patented in 2011 and emerging on the novel psychoactive substance (NPS) market around 2014, 3-FPM has garnered significant interest within the scientific community for its distinct pharmacological profile.[3][4][5] This technical guide provides a comprehensive overview of 3-FPM, comparing its chemical, pharmacological, and analytical properties to its parent compound, phenmetrazine. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development.

Introduction: Phenmetrazine and the Significance of Fluorination

Phenmetrazine, historically marketed as Preludin®, is a stimulant drug first synthesized in 1952.[6] It was clinically used as an appetite suppressant in the 1950s but was later withdrawn from the market due to its potential for misuse and addiction.[4][6] Chemically, it is a substituted amphetamine with the terminal amine incorporated into a morpholine (B109124) ring.[6][7] Its primary mechanism of action involves the release of norepinephrine (B1679862) and dopamine.[6]

The introduction of a fluorine atom to the phenmetrazine structure at the meta-position (position 3) of the phenyl ring creates 3-FPM.[3] In medicinal chemistry, fluorination is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can influence factors such as metabolic stability, lipophilicity, and binding affinity to target receptors, often leading to altered potency and duration of action.

Chemical and Physical Properties

The core structural difference between phenmetrazine and 3-FPM is the presence of a fluorine atom on the phenyl ring. This substitution results in a slight increase in molar mass and alters the electronic properties of the molecule.

| Property | Phenmetrazine | This compound (3-FPM) |

| IUPAC Name | 3-methyl-2-phenylmorpholine[8] | 2-(3-fluorophenyl)-3-methylmorpholine[1][9] |

| Other Names | Preludin, Fenmetrazine, Oxazimedrine[6][8] | 3F-Phenmetrazine, PAL-593[3][9] |

| CAS Number | 134-49-6[8] | 1350768-28-3 (base)[1] |

| Molecular Formula | C₁₁H₁₅NO[6][8] | C₁₁H₁₄FNO[1] |

| Molar Mass | 177.247 g/mol [6][8] | 195.237 g/mol [1] |

| Appearance | - | White crystalline powder[4][9] |

Synthesis Overview

The synthesis of 3-FPM is analogous to established methods for phenmetrazine, typically involving the reaction of a substituted 2-bromopropiophenone (B137518) with an ethanolamine (B43304) derivative followed by cyclization.

A general synthesis pathway for phenmetrazine involves reacting 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[6] For 3-FPM, the starting material is a correspondingly fluorinated propiophenone. One patented method describes the synthesis of various phenylmorpholines, including 3-FPM.[10] A study dedicated to the synthesis and characterization of 3-FPM and its isomers adapted a known method for its preparation to generate analytical standards.[4][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. cdn.who.int [cdn.who.int]

- 5. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 10. researchgate.net [researchgate.net]

- 11. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GC-MS Analysis of 3-Fluorophenmetrazine (3-FPM) and its Positional Isomers: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the qualitative and quantitative analysis of 3-fluorophenmetrazine (3-FPM) and its positional isomers, 2-fluorophenmetrazine (2-FPM) and 4-fluorophenmetrazine (B12746894) (4-FPM), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to assist in the development and validation of analytical methods for the detection and differentiation of these closely related psychoactive substances.

Introduction

This compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a novel psychoactive substance (NPS). As with many NPS, the presence of positional isomers, such as 2-FPM and 4-FPM, presents a significant analytical challenge for forensic and clinical laboratories. Due to the structural similarities, these isomers often exhibit similar chromatographic behavior and mass spectral fragmentation patterns, making their unambiguous identification difficult without robust analytical methods and appropriate reference standards.[1] This application note details GC-MS methodologies, including protocols for both underivatized and derivatized samples, to effectively separate and identify 3-FPM and its isomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of 3-FPM and its isomers. Data for the trifluoroacetylated (TFAA) derivatives are presented as this method provides enhanced chromatographic separation and mass spectral differentiation.

| Compound | Retention Time (min) (as TFAA derivative) | Characteristic Mass Fragments (m/z) (as TFAA derivative) | Limit of Quantification (LOQ) |

| 2-FPM-TFAA | 9.87 | 272, 162, 109 | Not explicitly reported |

| 3-FPM-TFAA | 9.93 | 272, 162, 109 | 5 ng/mL (for 3-FPM in blood)[2] |

| 4-FPM-TFAA | 9.98 | 272, 162, 109 | Not explicitly reported |

Note: The characteristic mass fragments for the TFAA derivatives are very similar, highlighting the importance of chromatographic separation for isomer differentiation.

Experimental Protocols

Two primary protocols are presented: one for the analysis of underivatized 3-FPM and another for the analysis of its TFAA-derivatized isomers, which is recommended for achieving optimal separation and identification.

Protocol 1: GC-MS Analysis of Underivatized 3-FPM

This protocol is based on the methodology outlined by the SWGDRUG monograph for this compound.[3]

1. Sample Preparation:

-

Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or chloroform).

-

For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injector: Split mode (split ratio 25:1) at 280°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1.0 min.

-

Ramp: 12°C/min to 280°C.

-

Final hold: 9.0 min at 280°C.

-

-

Mass Spectrometer:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 30-550 amu.

-

Protocol 2: GC-MS Analysis of Trifluoroacetylated (TFAA) 3-FPM Isomers

This protocol is adapted from methodologies that utilize derivatization to improve the chromatographic properties and mass spectral analysis of phenethylamine-type compounds.

1. Derivatization Procedure:

-

Evaporate a solution containing the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

-

Cap the vial and heat at 70°C for 20 minutes.

-

After cooling, evaporate the solvent and derivatizing agent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system.

-

Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent) is suitable.

-

Carrier Gas: Helium.

-

Injector: Split or splitless mode.

-

Oven Temperature Program: An optimized temperature program should be used to ensure the separation of the isomers. A starting point could be:

-

Initial temperature: 80°C.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM). For quantitative analysis, SIM mode is recommended, monitoring the characteristic ions (e.g., m/z 272, 162, 109).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 3-FPM and its isomers, including the optional derivatization step.

Caption: General workflow for the GC-MS analysis of 3-FPM isomers.

Proposed Fragmentation Pathway of TFAA-Derivatized FPM Isomers

The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for the trifluoroacetylated derivatives of 3-FPM and its isomers. The primary fragmentation involves the cleavage of the morpholine (B109124) ring.

Caption: Proposed EI fragmentation of FPM-TFAA isomers.

Discussion

The differentiation of positional isomers of novel psychoactive substances is a critical task in forensic and toxicological analysis. While the mass spectra of underivatized 3-FPM and its isomers are very similar, derivatization with reagents such as TFAA can improve chromatographic separation, allowing for their distinction based on retention time. The fragmentation of the TFAA derivatives is dominated by cleavage of the morpholine ring, leading to common fragment ions. Therefore, a combination of chromatographic retention time and the presence of these characteristic ions is essential for confident identification. For quantitative analysis, a validated method using GC-MS in SIM mode can provide the necessary sensitivity and selectivity, with a reported LOQ of 5 ng/mL for 3-FPM in blood.[2] It is crucial for laboratories to use certified reference materials for each isomer to confirm their identification and ensure the accuracy of their results.

References

- 1. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 3-Fluorophenmetrazine (3-FPM) in Human Serum by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Fluorophenmetrazine (3-FPM) in human serum. 3-FPM is a synthetic stimulant and a derivative of phenmetrazine that has emerged as a new psychoactive substance (NPS). The protocol described herein is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, forensic analysis, or clinical toxicology. The method demonstrates excellent linearity, precision, and accuracy, with a limit of detection of 0.1 ng/mL in serum.[1][2]

Introduction

This compound (3-FPM) is a fluorinated analog of phenmetrazine, a once-marketed anorectic.[1][2] It has gained popularity in recreational drug markets and is often sold as a "research chemical."[3][4] Due to its potential for abuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. LC-MS/MS offers the necessary selectivity and sensitivity for such applications. This document provides a detailed protocol for the quantification of 3-FPM in human serum, adapted from validated methods in the scientific literature.[1][2]

Experimental

Materials and Reagents

-

This compound (3-FPM) reference standard

-

Mephedrone-d3 (Internal Standard, IS)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate (B1220265), LC-MS grade

-

Ultrapure water

-

Human serum (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm)

Sample Preparation

A protein precipitation method is employed for the extraction of 3-FPM from serum.

-

Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Mephedrone-d3).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

Mobile Phase A: 5 mM Ammonium formate with 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

-

3-FPM: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be optimized based on instrumentation)

-

Mephedrone-d3 (IS): Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be optimized based on instrumentation)

-

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for 3-FPM in human serum.[1][2]

| Parameter | Value |

| Linearity Range | 1 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (RSD) | < 8.5%[1][2] |

| Inter-day Precision (RSD) | < 6.3%[1][2] |

| Accuracy (Bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow and Validation

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the method validation parameters.

Caption: Experimental workflow for 3-FPM quantification in serum.

Caption: Key parameters for LC-MS/MS method validation.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 3-FPM in human serum. The simple protein precipitation extraction is efficient and suitable for high-throughput analysis. The method's performance, as summarized in the data table, meets typical requirements for bioanalytical method validation. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and can be adapted for other biological matrices with appropriate validation. The main metabolic pathways of 3-FPM include N-oxidation and aryl hydroxylation, with the parent compound being a major analyte found in urine.[5] This method focuses on the parent compound, which is crucial for determining recent use and for pharmacokinetic assessments.[1][2]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 3-FPM in human serum using LC-MS/MS. The method is sensitive, specific, and has been validated for key analytical parameters. The provided workflows and data serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and forensic science.

References

- 1. researchgate.net [researchgate.net]

- 2. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 3-Fluorophenmetrazine (3-FPM) in Urine and Oral Fluid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection and quantification of 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenmetrazine class, in human urine and oral fluid samples. The protocols described herein utilize advanced analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure high accuracy and reliability for research, clinical, and forensic applications.

Introduction

This compound (3-FPM) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market. As a fluorinated analog of phenmetrazine, it acts as a norepinephrine-dopamine releasing agent.[1] The increasing prevalence of 3-FPM necessitates the development of robust analytical methods for its detection in biological matrices to understand its pharmacokinetics, toxicology, and to monitor its use. This document outlines validated protocols for the analysis of 3-FPM in urine and oral fluid, providing quantitative data, detailed experimental procedures, and visual workflows.

Quantitative Data Summary

The following tables summarize the quantitative parameters of the described LC-MS/MS methods for the detection of 3-FPM in urine and oral fluid. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Quantitative LC-MS/MS Parameters for 3-FPM in Urine

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.2 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | [2] |

| Linearity Range | 25 - 1000 µg/L | [2] |

| Extraction Recovery | > 85% (SPE) | General data for amphetamines[3] |

Table 2: Quantitative LC-MS/MS Parameters for 3-FPM in Oral Fluid

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.05 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | [4] |

| Linearity Range | 0.5 - 100 ng/mL | [5] |

| Extraction Recovery | > 80% (SLE) | General data for stimulants[5] |

Metabolic Pathway of this compound

3-FPM is metabolized in the human body primarily through N-oxidation and aryl hydroxylation, with a significant portion of the parent drug excreted unchanged in the urine.[6][7] Understanding its metabolic fate is crucial for developing comprehensive analytical methods that target both the parent compound and its major metabolites.

Experimental Protocols

Protocol 1: Detection of 3-FPM in Urine using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol details a robust method for the extraction and analysis of 3-FPM from urine samples.

1. Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) procedure is employed to clean up the urine sample and concentrate the analyte.[8]

-

Materials:

-

Urine sample

-

Phosphate (B84403) buffer (pH 6.0, 0.1 M)

-

Methanol (CH3OH)

-

Deionized water (D.I. H2O)

-

1 M Acetic Acid

-

Elution solvent: Dichloromethane:Isopropanol:Ammonium (B1175870) Hydroxide (B78521) (78:20:2 v/v/v)

-

Mixed-mode cation exchange SPE cartridges (e.g., Clean Screen® DAU)

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes.

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 3 mL of methanol.

-

Equilibrate with 3 mL of deionized water.

-

Finally, equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Ensure the sorbent does not dry out.

-

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Wash with 3 mL of 1 M Acetic Acid.

-

Wash with 3 mL of methanol.

-

-

Dry the cartridge under vacuum (>10 inches Hg) for 5 minutes.

-

Elution: Elute the analyte with 3 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[9]

-

Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Flow Rate: 0.3 mL/minute.[8]

-

Gradient:

-

0-2 min: 20% B

-

2-10 min: 20% to 90% B

-

10-12 min: 90% B

-

12.1-15 min: 20% B (re-equilibration)

-

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 196.1

-

Product Ion 1 (m/z): 179.1

-

Product Ion 2 (m/z): 109.1

-

-

Optimize collision energy and other source parameters for the specific instrument used.

-

Protocol 2: Detection of 3-FPM in Oral Fluid using Supported Liquid Extraction (SLE) and LC-MS/MS

This protocol provides a streamlined method for the analysis of 3-FPM in oral fluid, a less invasive alternative to urine or blood.

1. Sample Preparation (Supported Liquid Extraction)

Supported Liquid Extraction (SLE) offers a simple and efficient alternative to traditional liquid-liquid extraction.[5]

-

Materials:

-

Oral fluid sample (collected with a suitable device)

-

Internal standard solution

-

Ammonium hydroxide (4% aqueous solution)

-

SLE cartridge (e.g., ISOLUTE® SLE+)

-

Dichloromethane:MTBE mixture (for elution)

-

Nitrogen evaporator

-

-

Procedure:

-

To the collected oral fluid sample, add the internal standard.

-

Add 10 µL of 4% aqueous ammonium hydroxide and vortex.

-

Sample Loading: Load 300 µL of the pre-treated oral fluid onto the SLE cartridge. Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.

-

Elution:

-

Apply 1 mL of the Dichloromethane:MTBE mixture and allow it to flow under gravity for 5 minutes.

-

Apply a second 1 mL aliquot and allow it to flow for another 5 minutes.

-

Apply a brief pulse of positive pressure to elute any remaining solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

-

2. LC-MS/MS Analysis

The LC-MS/MS conditions are similar to those described for urine analysis, with potential minor adjustments to the gradient to optimize separation for the oral fluid matrix.

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: A C18 or Phenyl-Hexyl reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/minute.

-

Gradient: Optimized for separation of 3-FPM from matrix components.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI, Positive.

-

MRM Transitions: Same as for urine analysis (Precursor: 196.1 m/z; Products: 179.1, 109.1 m/z).

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in urine and oral fluid. The use of solid-phase extraction and supported liquid extraction for sample preparation, coupled with the high sensitivity and selectivity of LC-MS/MS, ensures accurate results for a variety of research and diagnostic purposes. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to effectively monitor and study this emerging psychoactive substance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekakit.com [eurekakit.com]

- 5. agilent.com [agilent.com]

- 6. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. unitedchem.com [unitedchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Studies of 3-Fluorophenmetrazine in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the in vivo effects of 3-Fluorophenmetrazine (3-FPM) in rat models, based on available scientific literature. Detailed protocols for key experimental assays are provided to guide future research in this area.

Introduction

This compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. It has emerged as a novel psychoactive substance, sold online as a "research chemical."[1] Understanding its pharmacological and toxicological profile in preclinical models is crucial for assessing its potential for abuse and its risks to human health. 3-FPM primarily acts as a norepinephrine-dopamine releasing agent (NDRA), with significantly less activity at serotonin (B10506) transporters.[1][2] Its mechanism of action is comparable to that of amphetamine.[3][4]

Pharmacological Profile

3-FPM is a potent releaser of dopamine (B1211576) and norepinephrine (B1679862), with EC50 values of 43 nM and 30 nM, respectively.[2][4] In contrast, its efficacy as a serotonin releaser is negligible, with an EC50 value of 2558 nM.[2][4] Furthermore, 3-FPM inhibits the uptake mediated by dopamine transporters (DAT) and norepinephrine transporters (NET) with potencies similar to cocaine (IC50 values < 2.5 μM), while having much weaker effects on the serotonin transporter (SERT) (IC50 values > 80 μM).[2][3]

Data Presentation

Table 1: In Vitro Pharmacological Data of this compound

| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |

| EC50 (nM) for Monoamine Release | 43 | 30 | 2558 | [2][4] |

| IC50 (μM) for Monoamine Transporter Uptake Inhibition | < 2.5 | < 2.5 | > 80 | [2][3] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat Models

| Parameter | Value | Route of Administration | Reference |

| Cmax | Data not available | - | - |

| Tmax | Data not available | - | - |

| Half-life (t1/2) | Data not available | - | - |

| Metabolism | N-oxidation, aryl hydroxylation, O-methylation, alkyl hydroxylation, oxidation, degradation of the ethyl-bridge. Aryl hydroxylated metabolites are the main excretion products. | Intraperitoneal | [5] |

| Excretion | Primarily urinary | Intraperitoneal | [5][6] |

Experimental Protocols

Protocol 1: In Vivo Metabolism Study of this compound in Rats

This protocol is adapted from the methodology described by Mardal et al. (2016).[5]

Objective: To identify the phase I and phase II metabolites of 3-FPM in rat urine.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound hydrochloride

-

Metabolic cages

-

Solid-phase extraction (SPE) cartridges (e.g., Bond Elut C18)

-

β-glucuronidase/arylsulfatase

-

Acetonitrile, Methanol (B129727), Formic acid (LC-MS grade)

-

Ultrapure water

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

-

Animal Dosing:

-

House rats individually in metabolic cages to allow for the collection of urine.

-

Administer 3-FPM (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive a vehicle injection (e.g., saline).

-

-

Urine Collection:

-

Collect urine samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) after drug administration.

-

Store urine samples at -20°C until analysis.

-

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove any precipitates.

-

For the analysis of phase II metabolites, treat an aliquot of the urine with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.

-

Perform solid-phase extraction (SPE) to concentrate and purify the analytes. Condition the SPE cartridge with methanol and water. Load the urine sample, wash with water, and elute the metabolites with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-HRMS analysis.

-

-

LC-HRMS Analysis:

-

Inject the prepared samples into the LC-HRMS system.

-

Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water and acetonitrile, both with a small percentage of formic acid.

-

Acquire data in full scan and data-dependent MS/MS mode to identify potential metabolites based on their accurate mass and fragmentation patterns.

-

-

Data Analysis:

-

Compare the chromatograms of the control and 3-FPM treated rat urine to identify drug-related peaks.

-

Propose metabolite structures based on the mass shifts from the parent drug and the fragmentation patterns observed in the MS/MS spectra.

-

Metabolism Study Workflow

Protocol 2: Locomotor Activity Assessment in Rats

Objective: To evaluate the stimulant effects of 3-FPM on spontaneous locomotor activity in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

This compound hydrochloride

-

Locomotor activity chambers equipped with infrared beams

-

Saline solution (vehicle)

Procedure:

-

Habituation:

-

Individually place rats in the locomotor activity chambers for a period of 60 minutes for at least 3 consecutive days prior to the test day to allow for habituation to the novel environment.

-

-

Drug Administration:

-

On the test day, administer 3-FPM (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of rats. The doses should be selected based on preliminary studies or literature on similar compounds.

-

-

Data Collection:

-

Immediately after injection, place the rats back into the locomotor activity chambers.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a period of 120 minutes.

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

-

Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Locomotor Activity Protocol

Protocol 3: In Vivo Microdialysis for Dopamine and Norepinephrine Release

Objective: To measure the extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following the administration of 3-FPM.

Materials:

-

Male Sprague-Dawley or Wistar rats (270-320 g)

-

This compound hydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ED)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

Procedure:

-

Surgery and Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

-

-

Drug Administration:

-

Administer 3-FPM (e.g., 3, 10 mg/kg, i.p.) or vehicle.

-

-

Post-injection Sample Collection:

-

Continue to collect dialysate samples for at least 2-3 hours after the injection.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline levels.

-

Compare the changes in dopamine and norepinephrine levels over time between the drug-treated and vehicle groups.

-

Mechanism of 3-FPM Action

Conclusion

The available data indicate that 3-FPM is a potent norepinephrine-dopamine releasing agent with a pharmacological profile similar to other psychostimulants. The provided protocols offer a framework for conducting further in vivo research in rat models to better characterize its pharmacokinetic, behavioral, and neurochemical effects. Such studies are essential for understanding the abuse potential and potential toxicity of this emerging substance. Researchers should exercise appropriate caution and adhere to all relevant ethical and safety guidelines when handling and studying this compound.

References

- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]